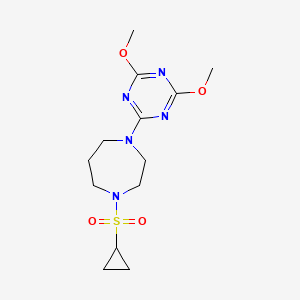![molecular formula C15H20F2N2O2S B6439379 1-(cyclopropanesulfonyl)-4-[(3,5-difluorophenyl)methyl]-1,4-diazepane CAS No. 2548989-51-9](/img/structure/B6439379.png)
1-(cyclopropanesulfonyl)-4-[(3,5-difluorophenyl)methyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(cyclopropanesulfonyl)-4-[(3,5-difluorophenyl)methyl]-1,4-diazepane” is a complex organic molecule. It contains a cyclopropane ring, a sulfonyl group, a difluorophenyl group, and a diazepane ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. These properties can greatly influence how the compound is handled and used .科学的研究の応用
CPD has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including polymers, heterocycles, and organosulfur compounds. It has also been used in the synthesis of organic compounds and is widely used in the pharmaceutical industry. CPD has also been used as a reagent in the synthesis of various drugs and in the development of new drugs. Additionally, CPD has been used in the synthesis of various catalysts, such as palladium-catalyzed cross-coupling reactions, and in the synthesis of various materials, such as polymers and nanomaterials.
作用機序
CPD acts as a proton donor in the synthesis of various compounds. It is also used as a catalyst in the synthesis of various organic compounds. CPD is a strong nucleophile and can react with various electrophiles, including alkenes, alkynes, and aryl halides. It can also react with organometallic compounds, such as organoboranes and organosilanes.
Biochemical and Physiological Effects
CPD has been shown to have a variety of biochemical and physiological effects. In studies, CPD has been found to inhibit the growth of various cancer cell lines. It has also been found to inhibit the growth of bacteria, fungi, and viruses. Additionally, CPD has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
実験室実験の利点と制限
CPD is a versatile reagent with a wide range of applications in scientific research. It is a strong nucleophile and can react with various electrophiles. Additionally, CPD has been found to have a variety of biochemical and physiological effects. However, CPD is a hazardous compound and must be handled with caution. It is also not suitable for use in human or animal experiments due to its toxicity.
将来の方向性
CPD has a wide range of applications in scientific research, and there are many potential future directions for its use. For example, CPD could be used in the synthesis of new drugs, catalysts, and materials. Additionally, CPD could be used to develop new treatments for various diseases, such as cancer and infectious diseases. CPD could also be used to develop new methods for the synthesis of organic compounds. Finally, CPD could be used to develop new methods for the synthesis of polymers and nanomaterials.
合成法
CPD can be synthesized in a number of ways. The most commonly used method is the reaction of 1,3-dichloro-2-propanol with cyclopropanesulfonyl chloride. This reaction produces CPD in high yields. Other methods of synthesis include the reaction of cyclopropanesulfonyl chloride with 3,5-difluorobenzaldehyde, the reaction of cyclopropanesulfonyl chloride with 3,5-difluorobenzyl bromide, and the reaction of cyclopropanesulfonyl chloride with 3,5-difluorobenzyl alcohol.
Safety and Hazards
特性
IUPAC Name |
1-cyclopropylsulfonyl-4-[(3,5-difluorophenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2S/c16-13-8-12(9-14(17)10-13)11-18-4-1-5-19(7-6-18)22(20,21)15-2-3-15/h8-10,15H,1-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPLUYDSSIJQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6439297.png)
![3-bromo-2,4-dimethyl-7-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,8-naphthyridine](/img/structure/B6439313.png)
![2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B6439316.png)
![7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine](/img/structure/B6439322.png)
![5-methoxy-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6439327.png)
![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine](/img/structure/B6439337.png)
![6-chloro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B6439348.png)
![1-(cyclopropanesulfonyl)-4-[(2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6439352.png)

![4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B6439367.png)
![N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B6439371.png)
![6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B6439377.png)
![6-chloro-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B6439387.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B6439393.png)